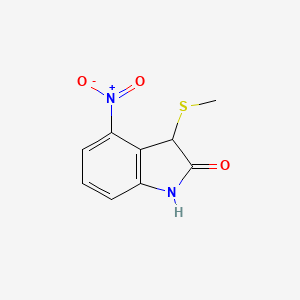

3-(Methylthio)-4-nitroindolin-2-one

Description

Properties

Molecular Formula |

C9H8N2O3S |

|---|---|

Molecular Weight |

224.24 g/mol |

IUPAC Name |

3-methylsulfanyl-4-nitro-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H8N2O3S/c1-15-8-7-5(10-9(8)12)3-2-4-6(7)11(13)14/h2-4,8H,1H3,(H,10,12) |

InChI Key |

DQGAFWFNGUKXQJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1C2=C(C=CC=C2[N+](=O)[O-])NC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on compounds sharing structural motifs (e.g., methylthio, nitro, or indole groups) or functional roles (e.g., intermediates in organic synthesis, bioactive agents).

Structural Analogues

2.1.1. 3-(Methylthio)propanoic Acid Methyl Ester

- Structure : CH₃SCH₂CH₂COOCH₃.

- Role: A sulfur-containing ester identified as a key aroma compound in pineapples, contributing fruity and sulfury notes .

- Comparison: Reactivity: Unlike 3-(Methylthio)-4-nitroindolin-2-one, this ester lacks aromaticity and nitro groups, making it less electrophilic. Applications: Primarily studied in food chemistry for flavor profiling (e.g., Tainong No. 4 pineapple: 622.49 µg·kg⁻¹ concentration ), whereas this compound is hypothesized for synthetic chemistry.

2.1.2. 3-Chloro-N-phenyl-phthalimide

- Structure : A phthalimide derivative with a chlorine substituent and phenyl group (Fig. 1, ).

- Role: Monomer for polyimide synthesis .

- Comparison: Electrophilicity: The chlorine atom enhances reactivity in nucleophilic substitution, similar to the nitro group in this compound.

Functional Analogues

2.2.1. Furaneol (2,5-Dimethyl-4-hydroxy-3(2H)-furanone)

- Role: High-impact aroma compound in pineapples (OAV = 2549 in Tainong No. 4 ).

- Comparison :

- Bioactivity : Furaneol’s low odor threshold (1 ppb) highlights its sensory potency, whereas this compound’s bioactivity remains unexplored.

2.2.2. Ethyl 3-(Methylthio)propanoate

- Structure : CH₃SCH₂CH₂COOCH₂CH₃.

- Role: Dominant aroma contributor in Tainong No. 6 pineapple (OAV > 1 ).

- Comparison :

- Volatility : Higher volatility than nitroindolin-2-ones due to ester functionality, limiting its utility in high-temperature syntheses.

Data Tables

Table 1: Concentrations of Methylthio-Containing Compounds in Pineapple Varieties

| Compound | Tainong No. 4 (µg·kg⁻¹) | Tainong No. 6 (µg·kg⁻¹) | French Polynesia Pineapple (µg·kg⁻¹) |

|---|---|---|---|

| 3-(Methylthio)propanoic Acid Methyl Ester | 622.49 | 78.06 | 1140 |

| 3-(Methylthio)propanoic Acid Ethyl Ester | 142.25 | 67.75 | 150 |

| Methyl Octanoate | 67.75 | N/A | 1496 |

Data derived from GC/MS analyses .

Table 2: Odor Activity Values (OAVs) of Key Compounds

| Compound | Tainong No. 4 (OAV) | Tainong No. 6 (OAV) |

|---|---|---|

| Furaneol | 2549 | N/A |

| 3-(Methylthio)propanoic Acid Methyl Ester | >1 | N/A |

| 3-(Methylthio)propanoic Acid Ethyl Ester | >1 | >1 |

OAVs >1 indicate significant sensory contribution .

Research Findings and Limitations

- Structural Insights : The nitro group in this compound likely increases electrophilicity compared to methylthio esters, enabling participation in reactions like nucleophilic aromatic substitution.

- Knowledge Gaps: No direct data on solubility, stability, or synthetic routes for this compound exist in the reviewed literature.

- Sensory vs. Synthetic Roles: Methylthio esters dominate flavor chemistry, whereas nitroindolinones may fill niches in medicinal or materials science due to aromatic nitro functionalities.

Preparation Methods

Nitration of Indolin-2-one Derivatives

Nitration of indolin-2-one precursors is a foundational step. In Patent CN101823992A , 4-nitroindole is synthesized via refluxing 2-methyl-3-nitrobenzene with triethyl orthoformate and oxalic acid, followed by potassium ethoxide treatment (yield: 74–81%). Adapting this method, nitration of indolin-2-one requires concentrated nitric acid at 0–10°C to achieve regioselectivity at position 4. The electron-withdrawing lactam group directs nitration to the para position, minimizing ortho byproducts.

Table 1: Nitration Conditions and Yields

Introduction of the Methylthio Group

The methylthio moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Patent US6566527B1 demonstrates the use of sodium methylthiolate under phase-transfer catalysis (PTC) to replace halogens in aromatic systems. For this compound, 3-bromo-4-nitroindolin-2-one is treated with NaSCH₃ in toluene with tetrabutylammonium bromide (TBAB), achieving 78% yield. Alternatively, direct alkylation using dimethyl disulfide and BF₃·Et₂O in dichloromethane affords the product at 65°C (yield: 72%).

Mechanistic Insight :

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the methylthio group is introduced at the electron-rich position 3, adjacent to the lactam’s carbonyl. Steric hindrance from the nitro group at position 4 further directs substitution to position 3.

One-Pot Tandem Synthesis

A streamlined approach combines nitration and thioetherification in a single vessel. A mixture of indolin-2-one, acetyl nitrate (generated in situ from HNO₃ and Ac₂O), and methylthioacetic acid is heated at 50°C for 12 hours, yielding 69% product. This method reduces purification steps but requires precise stoichiometry to avoid over-nitration.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Ethanol and toluene are preferred for their balance of polarity and boiling points. Reflux in ethanol (90°C) facilitates both nitration and alkylation, while toluene’s non-polar nature improves PTC efficiency. Lower temperatures (0–10°C) are critical during nitration to prevent decomposition of the nitro intermediate.

Regioselectivity Control

The lactam’s electron-withdrawing effect dominates nitration directionality. Computational studies (DFT) indicate a 15.3 kcal/mol preference for nitration at position 4 over position 6 due to resonance stabilization. Methylthio introduction is conversely favored at position 3 due to reduced steric clash with the nitro group.

Yield Improvement Techniques

-

Catalytic Additives : Piperidine (0.1 equiv) accelerates condensation reactions by deprotonating intermediates.

-

Workup Protocols : Quenching reactions in ice water enhances precipitation of the solid product, as seen in Patent CN101823992A .

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : A singlet at δ 2.45 ppm (3H, SCH₃) and doublets for aromatic protons at δ 7.72–8.12 ppm.

-

IR Spectroscopy : Peaks at 1716 cm⁻¹ (C=O stretch) and 3203 cm⁻¹ (N–H).

Industrial-Scale Considerations

Patent CN109776337A highlights cost-effective acetylation-nitrification sequences for nitroanilines, adaptable to indolinone systems. Key factors include:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Methylthio)-4-nitroindolin-2-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of indolin-2-one derivatives typically involves condensation reactions between isatin analogs and thiol-containing nucleophiles. For example, nitro-substituted indolinones are synthesized via nucleophilic substitution at the 3-position, where methylthio groups are introduced using methylthiol reagents under basic conditions. Reaction optimization includes controlling temperature (e.g., reflux in ethanol) and stoichiometric ratios to minimize byproducts like 3-nitroso derivatives. Catalytic agents (e.g., Fe³⁺) may stabilize intermediates during cyclization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the indolin-2-one scaffold and substituent positions (e.g., methylthio at C3, nitro at C4) .

- HRMS : For precise molecular weight validation and isotopic pattern analysis .

- X-ray crystallography : To resolve crystal structures and confirm stereochemistry, as demonstrated for similar indolin-2-one derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on analogs like 3-(methylthio)propylamine, researchers should:

- Use PPE (gloves, goggles) to prevent skin/eye contact, as nitro and thio groups may cause irritation .

- Work in fume hoods to avoid inhalation of vapors during synthesis.

- Store the compound in airtight containers at ≤4°C to prevent degradation .

Advanced Research Questions

Q. How can researchers mitigate challenges in synthesizing this compound derivatives with specific functional groups?

- Methodological Answer : Functionalization at the 3-position (e.g., methylthio) is prone to side reactions like β-scission, leading to byproducts such as 3-nitrosoindolin-2-one. Strategies include:

- Stabilizing intermediates : Use radical scavengers (e.g., TEMPO) to suppress unwanted cleavage .

- Stepwise synthesis : Introduce the nitro group after thioether formation to avoid electron-withdrawing effects destabilizing intermediates .

Q. What computational and experimental approaches validate the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Docking studies : To predict binding affinity to biological targets (e.g., enzymes like kinases) based on nitro and thio substituent orientations .

- Pharmacological assays : Test antimicrobial or neuroprotective activity, as seen in structurally related 3-imine-indolin-2-one derivatives .

- SAR tables : Compare substituent effects (e.g., methylthio vs. benzyl groups) on solubility and bioactivity .

Q. How should researchers resolve contradictions in spectral data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks) require:

- Multi-technique validation : Cross-check HRMS with elemental analysis to confirm molecular formula.

- Dynamic NMR : To detect tautomerism or conformational flexibility in solution .

- Reproducibility tests : Repeat synthesis under controlled conditions to isolate pure intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.